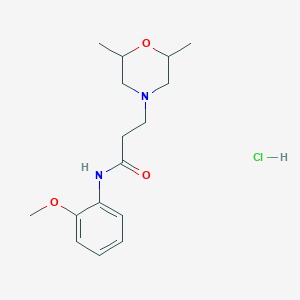
3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride
Descripción general
Descripción
3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride, commonly known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMP is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain modulation, inflammation, and appetite regulation.
Mecanismo De Acción
DMMP is a selective inhibitor of 3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride, which plays a critical role in the endocannabinoid system. This compound is responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. DMMP inhibits the activity of this compound, leading to an increase in the levels of endocannabinoids. This increase in endocannabinoid levels leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
DMMP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are involved in pain modulation and inflammation. DMMP has also been shown to have potential applications in the treatment of obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMP has several advantages for lab experiments. It is a potent and selective inhibitor of 3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride, which makes it an ideal tool for studying the endocannabinoid system. DMMP has also been shown to have potential applications in the treatment of various diseases, including pain, inflammation, and metabolic disorders. However, DMMP has some limitations for lab experiments. It is a synthetic compound that may have side effects on the body, and it is not approved for human use.
Direcciones Futuras
There are several future directions for DMMP research. One potential area of research is the development of more potent and selective 3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride inhibitors. Another potential area of research is the development of DMMP analogs with improved pharmacokinetic properties. Additionally, DMMP may have potential applications in the treatment of various diseases, including pain, inflammation, and metabolic disorders. Further research is needed to understand the full potential of DMMP in scientific research.
Aplicaciones Científicas De Investigación
DMMP has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of 3-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)propanamide hydrochloride, which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain modulation, inflammation, and appetite regulation. DMMP has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are involved in pain modulation and inflammation. DMMP has also been shown to have potential applications in the treatment of obesity and metabolic disorders.
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-12-10-18(11-13(2)21-12)9-8-16(19)17-14-6-4-5-7-15(14)20-3;/h4-7,12-13H,8-11H2,1-3H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMNDSZJNXKWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



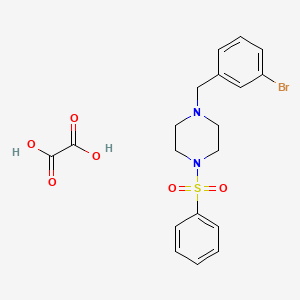

![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)
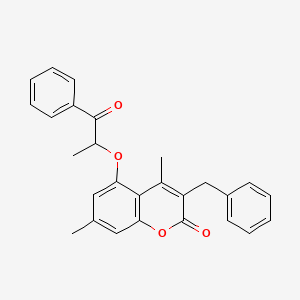

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propylsulfonyl)piperazine oxalate](/img/structure/B3947036.png)

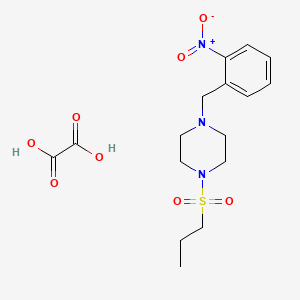
![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[(2R)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3947054.png)
![N-(3,4-dichlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3947070.png)
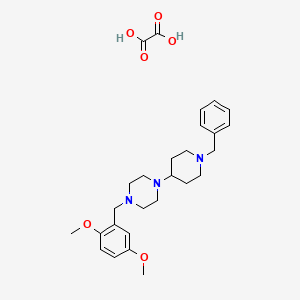
![1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947085.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3947088.png)